2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Description
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a synthetic triazine derivative characterized by a 1,2,4-triazine core substituted with two phenyl groups at the 5- and 6-positions. The triazine ring is further functionalized with a sulfanylacetamide group, where the acetamide nitrogen is attached to a 3-methylphenyl substituent (Figure 1). This structural motif is designed to enhance bioactivity by combining the planar aromatic triazine system with sulfur and amide functionalities, which are critical for molecular interactions such as hydrogen bonding and hydrophobic effects .
Its synthesis typically involves nucleophilic substitution reactions between thiol-containing triazine precursors and halogenated acetamide intermediates, followed by purification via recrystallization .
Properties
IUPAC Name |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c1-17-9-8-14-20(15-17)25-21(29)16-30-24-26-22(18-10-4-2-5-11-18)23(27-28-24)19-12-6-3-7-13-19/h2-15H,16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVBUCUYAPJYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348147-90-0 | |
| Record name | 2-((5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)THIO)-N-(3-METHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazine ring.
Attachment of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide can undergo oxidation to form a sulfonic acid derivative. This reaction typically employs oxidizing agents such as hydrogen peroxide (H₂O₂) or peracetic acid under acidic conditions.
Mechanism :
The thioether group is oxidized stepwise: first to a sulfenic acid intermediate, then to a sulfinic acid, and finally to a sulfonic acid. The stability of the oxidized product is influenced by the electron-withdrawing triazine ring, which may enhance the reaction’s efficiency.
Key Details :
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | H₂O₂, H⁺ (acid) | Room temperature | Sulfonic acid derivative |
Nucleophilic Substitution
The sulfanyl group can act as a leaving group in nucleophilic substitution reactions. This is facilitated by its intermediate leaving group ability, which is modulated by the electron-deficient triazine ring.
Mechanism :
A nucleophile (e.g., hydroxide, alkoxide) attacks the sulfur atom, displacing the leaving group. The reaction is often performed in polar aprotic solvents (e.g., DMF or DMSO) with a base like potassium tert-butoxide.
Key Details :
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Substitution | Nu⁻ (e.g., OH⁻, RO⁻), base | Reflux in polar aprotic solvents | Functionalized derivative |
Coupling Reactions
The triazine ring in the compound can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings , under palladium catalysis. These reactions are typically used to introduce additional aryl or alkyne groups to the triazine moiety.
Mechanism :
The triazine ring’s nitrogen atoms coordinate with palladium, facilitating the coupling of boronic acids or alkynes. The reaction requires inert solvents (e.g., THF) and is often conducted under inert atmospheres.
Key Details :
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, boronic acid | THF, reflux, Ar atmosphere | Arylated triazine derivative |
Hydrolysis of Acetamide
The acetamide group (-NH-CO-) in the compound can undergo hydrolysis under basic or acidic conditions to form a carboxylic acid or its salt. This reaction is reversible and depends on pH.
Mechanism :
Under basic conditions, the amide is hydrolyzed to a carboxylate via nucleophilic attack by hydroxide. Acidic conditions yield a carboxylic acid. The reaction is typically conducted in aqueous solvents (e.g., H₂O/EtOH).
Key Details :
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrolysis | H⁺ or OH⁻, H₂O | Reflux, aqueous solvent | Carboxylic acid derivative |
Electrophilic Aromatic Substitution
The triazine ring, being electron-deficient, can undergo electrophilic substitution reactions. For example, nitration or halogenation may occur at specific positions of the triazine ring, depending on substituent effects.
Mechanism :
Electrophiles (e.g., NO₂⁺, Br⁺) attack the triazine ring, with regioselectivity influenced by the diphenyl substituents. The reaction often requires strong acids (e.g., H₂SO₄) and elevated temperatures.
Key Details :
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | High temperature | Nitrated triazine derivative |
Thermal Stability and Decomposition
The compound’s thermal stability is critical for its applications. While explicit decomposition data are not provided, triazine derivatives often undergo degradation at high temperatures (>200°C), potentially releasing toxic gases (e.g., HCN, NO₂) .
Key Considerations :
Scientific Research Applications
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and sulfanyl group play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity :
- The 3-methylphenyl group in the target compound may confer moderate lipophilicity compared to the 4-methoxyphenyl analog, which introduces polarity via the methoxy group .
- Thiadiazole and benzothiazole substituents (e.g., in ) enhance enzyme inhibitory and antitumor activities, likely due to increased π-π stacking and hydrogen-bonding capabilities.
Triazine Core Modifications: Derivatives retaining the 5,6-diphenyltriazine core (as in the target compound) exhibit stronger antiproliferative effects than those with mono-phenyl or alkyl substitutions .
Physicochemical Properties
- Melting Point : Analogous compounds with similar acetamide substituents (e.g., N-(3-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide) exhibit melting points in the range of 142–176°C, suggesting comparable thermal stability for the target compound .
- Solubility : The 4-methoxyphenyl analog (CID 6402917) shows improved aqueous solubility due to the methoxy group’s polarity, whereas the target compound’s 3-methylphenyl group likely reduces solubility .
Biological Activity
The compound 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide (CAS No. 442651-77-6) is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 560.67 g/mol. The compound features a triazine ring which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Redox Activity : The triazine moiety allows for redox reactions that may facilitate interactions with various biological targets.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses .
- Cellular Interaction : The presence of the thioacetamide group enhances the compound's ability to interact with cellular components, potentially leading to apoptosis in cancer cells .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : In vitro studies have demonstrated that derivatives of triazine compounds can inhibit the growth of various cancer cell lines, including A-431 and Jurkat cells. The IC50 values for these compounds were found to be lower than those for standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Properties : Compounds containing thiazole and triazine moieties have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
Q & A
Q. How can molecular interactions with target proteins be validated experimentally?
- Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (KD, ΔH). Cryo-EM or co-crystallization with protein targets (e.g., COX-2) provides structural insights. Competitive binding assays using fluorescent probes (e.g., ANS displacement) confirm binding site occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
